molecular formula C14H13Cl2NO2S B2361647 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide CAS No. 1351641-97-8

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide

Cat. No.: B2361647
CAS No.: 1351641-97-8
M. Wt: 330.22
InChI Key: NLDVEPMEWAKRMA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is an organic compound that features a benzamide core substituted with dichloro groups at the 3 and 4 positions, and a thiophene ring attached via a hydroxypropyl linker

Scientific Research Applications

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with unique electronic or optical properties due to the presence of the thiophene ring.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Attachment of the Hydroxypropyl Linker: The hydroxypropyl linker is introduced by reacting the benzamide with a suitable epoxide, such as glycidol, under basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is then attached via a nucleophilic substitution reaction, where the hydroxy group of the hydroxypropyl linker reacts with a thiophene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the carbonyl group.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-(2-hydroxyethyl)benzamide: Similar structure but lacks the thiophene ring.

    3,4-dichloro-N-(2-hydroxy-2-phenylpropyl)benzamide: Similar structure but has a phenyl ring instead of a thiophene ring.

    3,4-dichloro-N-(2-hydroxy-2-(furan-2-yl)propyl)benzamide: Similar structure but has a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-14(19,12-3-2-6-20-12)8-17-13(18)9-4-5-10(15)11(16)7-9/h2-7,19H,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVEPMEWAKRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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